Futalosine
Overview
Description
Futalosine is a member of inosines and a natural product found in Streptomyces . It has a molecular formula of C19H18N4O7 and a molecular weight of 414.4 g/mol .
Synthesis Analysis
Futalosine is synthesized from inosine . The process involves the addition of the adenosyl radical to the double bond of 3-[(1-carboxyvinyl)oxy]benzoic acid .Molecular Structure Analysis
The IUPAC name of Futalosine is 3-[3-[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]propanoyl]benzoic acid . The InChI and SMILES strings provide more details about its molecular structure .Chemical Reactions Analysis
Futalosine is involved in the biosynthesis of menaquinone, an essential cofactor in the electron-transfer pathway for bacteria . It is synthesized from chorismate using either the well-known canonical pathway or the futalosine pathway .Physical And Chemical Properties Analysis
Futalosine has a molecular weight of 414.4 g/mol . More detailed physical and chemical properties may be available in specialized databases or literature.Scientific Research Applications
Synthesis and Biosynthetic Pathway
Synthesis of Futalosine : Futalosine is synthesized in a seven-step process from inosine, which facilitates further studies on menaquinone biosynthesis in pathogenic bacteria. This synthesis enables deeper exploration of futalosine's role in bacterial processes (Li & Tanner, 2010).
Menaquinone Biosynthesis : Futalosine is an integral intermediate in the alternative biosynthetic pathway of menaquinone in various bacteria, including pathogenic strains. This pathway differs significantly from the classical pathway, providing a unique angle for studying bacterial metabolism and potential antibiotic targets (Hiratsuka et al., 2009).
Enzymatic Properties
Enzymatic Analysis of Futalosine Hydrolase : Detailed study of futalosine hydrolase, an enzyme crucial in the futalosine pathway, reveals specific substrate requirements and optimal conditions for its activity. This information is valuable for understanding bacterial metabolic pathways and developing targeted antibiotics (Hiratsuka et al., 2009).
Structure of Helicobacter pylori Methylthioadenosine Nucleosidase : The elucidation of the crystal structure of this enzyme, which acts on futalosine in the biosynthesis of menaquinone, provides a foundation for designing specific inhibitors targeting the futalosine pathway, potentially leading to new antibiotics (Kim et al., 2014).
Alternative Pathways and Diversity
Diversity in the Futalosine Pathway : Research has revealed variations in the futalosine pathway among different bacterial species. This diversity offers opportunities for developing species-specific antibiotics, particularly against Helicobacter pylori (Arakawa et al., 2010).
Role in Early Prokaryote Evolution : The futalosine pathway's presence in a broad range of prokaryotic phyla suggests its importance in early prokaryote evolution. This understanding could influence the development of antibiotics and the study of prokaryotic metabolism (Zhi et al., 2014).
Antibacterial Strategies
Targeting Menaquinone Biosynthesis : Exploring inhibitors that specifically target the futalosine pathway in menaquinone biosynthesis opens up possibilities for creating narrow-spectrum antibiotics. This is particularly relevant for pathogens like Helicobacter pylori, where conventional treatments may be ineffective (Ogasawara & Dairi, 2019).
Inhibitors of Futalosine Pathway Enzymes : Identifying specific inhibitors of enzymes in the futalosine pathway could lead to the development of new antibiotics, as these enzymes are crucial for the survival of certain bacteria (Joshi et al., 2019).
properties
IUPAC Name |
3-[3-[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]propanoyl]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O7/c24-11(9-2-1-3-10(6-9)19(28)29)4-5-12-14(25)15(26)18(30-12)23-8-22-13-16(23)20-7-21-17(13)27/h1-3,6-8,12,14-15,18,25-26H,4-5H2,(H,28,29)(H,20,21,27)/t12-,14-,15-,18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEDWXCWBMDQNCV-SCFUHWHPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C(=O)CCC2C(C(C(O2)N3C=NC4=C3N=CNC4=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C(=O)O)C(=O)CC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=CNC4=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10438759 | |
Record name | futalosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10438759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Futalosine | |
CAS RN |
210644-32-9 | |
Record name | futalosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10438759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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